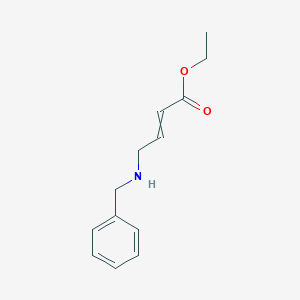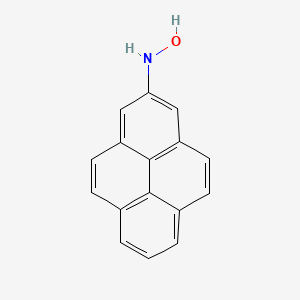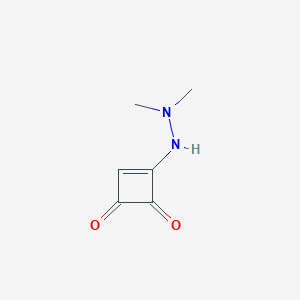
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C27H26BrP. This compound is characterized by a phosphonium ion bonded to a 3-hydroxy-3-phenylpropyl group and three phenyl groups, with bromide as the counterion. It is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with 3-bromo-3-phenylpropanol. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2CH(OH)Ph→Ph3PCH2CH(OH)Ph+Br−
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the reaction. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, cyanides, or thiolates can replace the bromide ion under mild conditions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid can oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like phosphonium cyanides or phosphonium thiolates.
Oxidation: The major product is typically a phosphonium ketone.
Reduction: The major product is often a phosphonium alcohol.
Scientific Research Applications
Chemistry
In organic chemistry, Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is used as a phase-transfer catalyst and as a reagent in Wittig reactions to form alkenes. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound can be used to study the interactions of phosphonium salts with biological membranes and their potential as drug delivery agents due to their ability to cross cell membranes.
Medicine
Phosphonium salts, including this compound, are investigated for their potential use in targeting mitochondria in cancer cells, exploiting the high membrane potential of mitochondria to selectively deliver therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its role as a catalyst in various chemical processes makes it valuable in large-scale production.
Mechanism of Action
The mechanism by which Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphonium ion can interact with negatively charged cellular components, facilitating the transport of the compound across cell membranes. This property is particularly useful in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium bromide: Lacks the 3-hydroxy-3-phenylpropyl group, making it less versatile in certain reactions.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxyl group instead of a hydroxyl group, altering its reactivity and applications.
(3-Benzyloxypropyl)triphenylphosphonium bromide: Features a benzyloxy group, which provides different chemical properties and uses.
Uniqueness
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is unique due to its specific functional groups, which confer distinct reactivity and make it suitable for specialized applications in organic synthesis and biological research. Its ability to participate in a variety of chemical reactions and its potential in drug delivery systems highlight its versatility and importance in scientific research.
Properties
CAS No. |
137003-82-8 |
|---|---|
Molecular Formula |
C27H26BrOP |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(3-hydroxy-3-phenylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H26OP.BrH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-28H,21-22H2;1H/q+1;/p-1 |
InChI Key |
BODQXHWNFLAMLA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

phosphanium bromide](/img/structure/B14271428.png)
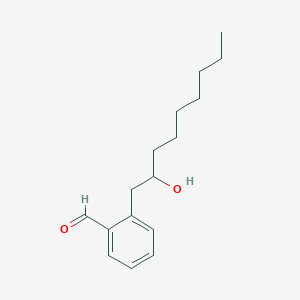
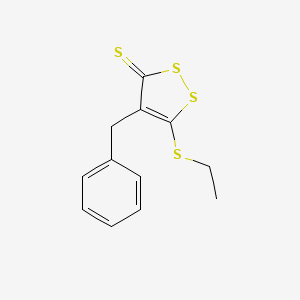
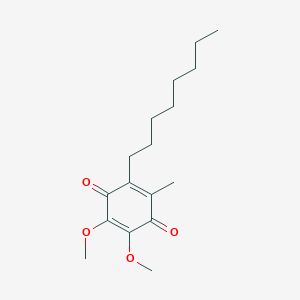
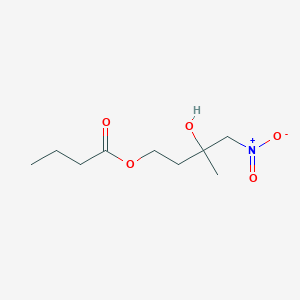

![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
